
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a hydroxyphenyl group and an ethyl ester of pyrazole-3-carboxylate, making it an interesting molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxyacetophenone with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 1-(3-Oxo-phenyl)ethyl 1H-pyrazole-3-carboxylate.
Reduction: 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-methanol.
Substitution: 1-(3-Chlorophenyl)ethyl 1H-pyrazole-3-carboxylate.
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-pyrazole-3-carboxylate: Lacks the hydroxy group, making it less polar.
1-(4-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate: Similar structure but with the hydroxy group in the para position.
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-3-carboxylate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate is unique due to the presence of the hydroxy group in the meta position, which can influence its reactivity and biological activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets .
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)ethyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-8(9-3-2-4-10(15)7-9)17-12(16)11-5-6-13-14-11/h2-8,15H,1H3,(H,13,14) |
Clé InChI |
WXUMDMKLUCXRKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)O)OC(=O)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


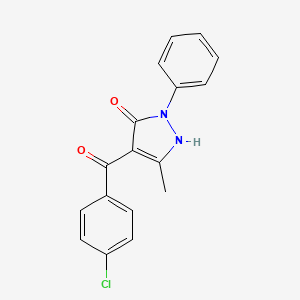
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
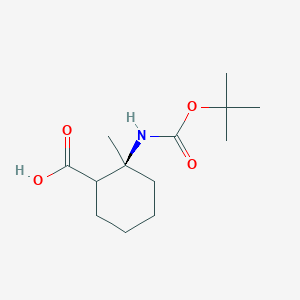



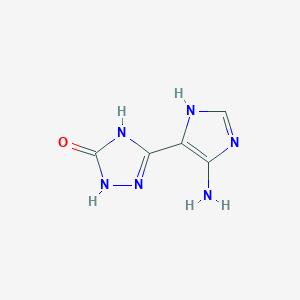
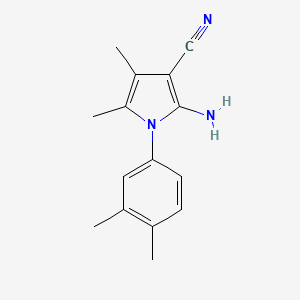
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
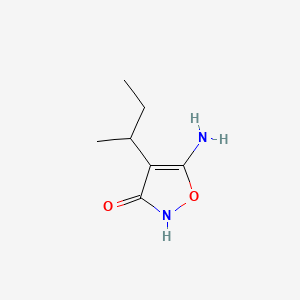
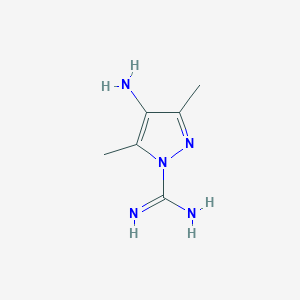
![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)

![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)
